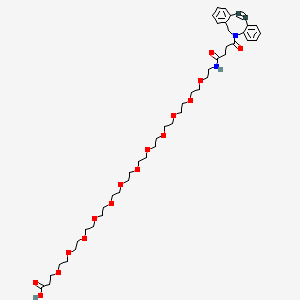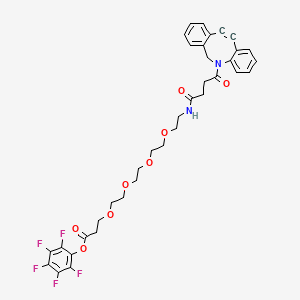
DBCO-PEG12-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG12-acid is a polyethylene glycol-based linker that contains a dibenzocyclooctyne (DBCO) moiety and a carboxylic acid group. This compound is widely used in bioorthogonal click chemistry, particularly for copper-free click reactions with azide-containing molecules. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the compound, making it suitable for various biological and chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DBCO-PEG12-acid is synthesized through a multi-step process that involves the conjugation of a DBCO moiety to a PEG chain, followed by the introduction of a carboxylic acid group. The synthesis typically involves the following steps:
- Activation of the PEG chain with a suitable leaving group, such as a tetrafluorophenyl (TFP) ester.
- Reaction of the activated PEG chain with a dibenzocyclooctyne derivative to form the DBCO-PEG intermediate.
- Introduction of the carboxylic acid group through a reaction with a suitable carboxylating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce this compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: DBCO-PEG12-acid primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click reaction is highly specific and efficient, allowing for the conjugation of this compound with azide-containing molecules .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, such as azide-functionalized proteins, peptides, or small molecules.
Conditions: The reaction typically occurs under mild buffer conditions without the need for a copper catalyst. .
Major Products: The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO moiety and the azide group. This linkage is highly stable and biocompatible, making it suitable for various bioconjugation applications .
Wissenschaftliche Forschungsanwendungen
DBCO-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through bioorthogonal click chemistry.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Applied in the functionalization of surfaces and materials for various industrial applications
Wirkmechanismus
The mechanism of action of DBCO-PEG12-acid involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO moiety undergoes a cycloaddition reaction with an azide group, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise conjugation of this compound with azide-containing molecules. The PEG spacer enhances the solubility and biocompatibility of the compound, facilitating its use in various biological and chemical applications .
Vergleich Mit ähnlichen Verbindungen
DBCO-PEG4-acid: Similar to DBCO-PEG12-acid but with a shorter PEG spacer, resulting in lower solubility and biocompatibility.
DBCO-PEG12-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a carboxylic acid group, allowing for amine-reactive conjugation.
DBCO-PEG12-biotin: Contains a biotin moiety for biotin-streptavidin-based applications
Uniqueness of this compound: this compound is unique due to its combination of a DBCO moiety and a carboxylic acid group, along with a long PEG spacer. This combination provides high solubility, biocompatibility, and versatility for various bioconjugation applications .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68N2O16/c49-44(11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48)47-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-46(51)52/h1-8H,11-39H2,(H,47,49)(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMLLRMZFUPHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N2O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














